molecular formula C8H10BrNO2S B2772157 Ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate CAS No. 2111855-95-7

Ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate

Cat. No.: B2772157
CAS No.: 2111855-95-7
M. Wt: 264.14
InChI Key: UKOFEVBLDHQRRV-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo substituent at the 5-position and a methyl group at the 2-position of the thiazole ring, along with an ethyl acetate group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Properties

IUPAC Name

ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-3-12-7(11)4-6-8(9)13-5(2)10-6/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOFEVBLDHQRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(SC(=N1)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with ethyl acetate in the presence of a base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that thiazole derivatives, including those similar to ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate, exhibit promising anticancer properties. Thiazole compounds have been shown to selectively inhibit cancer cell growth in various studies. For instance, certain thiazole analogues demonstrated significant cytotoxic effects against human cancer cell lines such as HCT-116 and HepG2, with IC50 values indicating potent activity at low concentrations . The presence of specific substituents on the thiazole ring enhances their efficacy, making them suitable candidates for further drug development.

Anticonvulsant Properties
Thiazole-containing compounds have also been studied for their anticonvulsant effects. Several derivatives have shown significant activity in animal models of epilepsy, outperforming standard medications like ethosuximide in terms of effective dosing . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can improve anticonvulsant potency.

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in the synthesis of various bioactive molecules. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions, facilitating the development of novel therapeutic agents. For example, researchers have synthesized a range of thiazole derivatives with enhanced biological activities by modifying this compound through established organic synthesis techniques such as the Knoevenagel reaction and alkylation .

Material Science Applications

Polymer Chemistry
In material science, thiazole derivatives are being explored for their potential use in polymer chemistry. The incorporation of thiazole units into polymer backbones can impart unique properties such as increased thermal stability and enhanced electrical conductivity. This compound may serve as a precursor for synthesizing novel polymers with tailored functionalities for applications in electronics and coatings .

Agricultural Chemistry

Compounds similar to this compound have been investigated for their potential use as agrochemicals. Thiazole derivatives exhibit antifungal and antibacterial properties that can be harnessed to develop new pesticides or fungicides. The ability to modify the thiazole structure allows for the optimization of these compounds to enhance their efficacy against specific pathogens while minimizing environmental impact .

Analytical Applications

In analytical chemistry, this compound can be utilized as a reference standard or internal standard in chromatographic methods due to its distinct spectral properties. Its application in high-performance liquid chromatography (HPLC) allows for the precise quantification of thiazole derivatives in complex mixtures .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer and anticonvulsant propertiesSignificant cytotoxicity against cancer cell lines; potent anticonvulsant effects
SynthesisBuilding block for bioactive compoundsVersatile precursor for novel therapeutic agents through functionalization
Material ScienceUse in polymer chemistryEnhances thermal stability and conductivity in polymers
Agricultural ChemistryPotential agrochemicalsAntifungal and antibacterial properties suitable for pesticide development
Analytical ApplicationsReference standard in chromatographyUseful in HPLC for quantifying thiazole derivatives

Mechanism of Action

The mechanism of action of ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromo substituent and the thiazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate can be compared with other thiazole derivatives, such as:

Biological Activity

Ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, cytotoxic, anti-inflammatory, and other pharmacological properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a bromine atom at the 5-position and an ethyl acetate group. This structural configuration is critical for its biological activity, influencing its interaction with biological macromolecules.

The mechanism of action for thiazole derivatives like this compound involves:

  • Target Interaction : These compounds can interact with various enzymes and receptors in biological systems, leading to modulation of biochemical pathways.
  • Biochemical Pathways : They influence multiple pathways, demonstrating activities such as enzyme inhibition or activation, which can result in anti-inflammatory and cytotoxic effects .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli13.40 µM
Candida albicans16.69 µM

These results indicate that the compound is effective against common pathogens, suggesting potential applications in treating infections .

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound was tested against HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) using the MTT assay.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
HepG220.5
HT-2918.7
MCF-715.3

The findings demonstrate moderate cytotoxicity, indicating its potential as a lead compound for further development in cancer therapeutics .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vivo studies have shown that compounds with similar structures exhibit activities comparable to established anti-inflammatory drugs like indomethacin.

Table 3: Anti-inflammatory Activity Comparison

CompoundActivity Level
Ethyl Thiazole DerivativeModerate
IndomethacinHigh

This suggests that this compound could be explored for therapeutic applications in inflammatory conditions .

Case Studies

Several case studies have highlighted the synthesis and evaluation of thiazole derivatives, including this compound:

  • Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their biological activities through a series of assays confirming their antimicrobial and cytotoxic potentials .
  • Structure–Activity Relationship (SAR) : Research indicated that modifications in the thiazole ring significantly influence biological activity. For instance, substituents at different positions on the thiazole ring altered the potency against microbial strains and cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, refluxing 4-bromo-3-oxobutanoate derivatives with thioamides in ethanol (30 mmol scale, 1 h reflux) yields thiazole intermediates. Purification involves ether extraction and anhydrous Na₂SO₄ drying . Optimization may include adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and stoichiometry of brominated precursors to minimize byproducts like unreacted thioamides.

Q. How can structural characterization of this compound be performed to confirm its purity and identity?

  • Methodology : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Identify protons on the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and ethyl acetate groups (δ 1.2–4.3 ppm).
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-Br bonds at ~550 cm⁻¹.
  • Elemental Analysis : Validate purity (e.g., deviations <0.4% from theoretical C, H, N, S values) .

Q. What are the key applications of this compound in medicinal chemistry research?

  • Methodology : The brominated thiazole core serves as a pharmacophore for designing kinase inhibitors or antimicrobial agents. Its ethyl acetate group enhances solubility for in vitro assays. For example, it acts as a precursor for synthesizing bi-heterocyclic hybrids (e.g., thiazole-triazole derivatives) with tyrosinase or urease inhibitory activity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) provides bond angles/lengths and confirms substituent positions. For instance, the thiazole ring’s planarity and Br-C bond distances (~1.89 Å) can validate synthetic accuracy. Challenges include resolving disorder in the ethyl group; iterative refinement with hydrogen atom constraints is recommended .

Q. What strategies address contradictions in biological activity data across different assays?

  • Methodology :

  • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
  • Target-Specific Assays : Use orthogonal methods (e.g., enzyme inhibition vs. cell viability assays) to distinguish direct target engagement from cytotoxicity.
  • ADMET Profiling : Perform in silico predictions (SwissADME, PreADMET) to rule out false positives caused by poor solubility or metabolic instability .

Q. How can structure-activity relationship (SAR) studies be designed using this compound as a core scaffold?

  • Methodology :

  • Analog Synthesis : Replace the bromine atom with other halogens (Cl, I) or functional groups (e.g., -CF₃) to probe electronic effects.
  • Bioisosteric Replacement : Substitute the ethyl acetate group with methyl ester or amide moieties to assess steric and hydrogen-bonding impacts.
  • Pharmacophore Mapping : Overlay docking poses (e.g., AutoDock Vina) with active site residues of target proteins (e.g., glucokinase) to identify critical interactions .

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